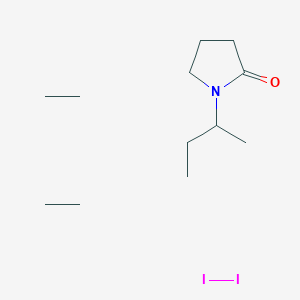
2,3-Dihydroxypropyl icosanoate
Vue d'ensemble
Description
“2,3-Dihydroxypropyl icosanoate” is a chemical compound with the molecular formula C23H46O4 . It is also known by other names such as Eicosanoic acid, (2S)-2,3-dihydroxypropyl ester .
Molecular Structure Analysis
The molecular weight of “2,3-Dihydroxypropyl icosanoate” is 386.609 Da . The compound has one defined stereocentre .Applications De Recherche Scientifique
Electron Spectroscopy for Chemical Analysis (ESCA) in Composition Studies : ESCA has been used to analyze the composition of icosanoic acid monolayers, which include 2,3-Dihydroxypropyl icosanoate, demonstrating its application in material science and surface chemistry (Kobayashi & Takaoka, 1986).
Chemical Constituents of Waste Tobacco Leaves : A study on the chemical constituents of waste tobacco leaves identified 2,3-Dihydroxypropyl icosanoate as a component, contributing to the understanding of agricultural by-products and their potential applications (Sun Hao-ran, 2010).
Antiplasmodial Activity in Malaria Treatment : 2,3-Dihydroxypropyl icosanoate has been isolated from Gnetum gnemon leaves and found to exhibit moderate antiplasmodial activity, suggesting its potential use in malaria treatment (Dutta et al., 2018).
Investigation of Arachidonic Acid Oxidation : In studies on the oxidation of arachidonic acid, products including isomeric dihydroxy icosanoate have been identified, which is relevant to understanding biochemical processes and potential pharmacological applications (Terao & Matsushita, 1981).
Drug Delivery and Cancer Therapy : Research on aptamer-conjugated DNA icosahedra as a carrier for doxorubicin in cancer therapy demonstrates the potential of using icosanoate derivatives in drug delivery systems (Chang, Yang, & Huang, 2011).
Biosynthesis of Polyhydroxyalkanoates (PHAs) : 2,3-Dihydroxypropyl icosanoate is relevant in the biosynthesis of PHAs, which are used in tissue engineering and biodegradable polymer applications (Misra, Valappil, Roy, & Boccaccini, 2006).
Propriétés
IUPAC Name |
2,3-dihydroxypropyl icosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h22,24-25H,2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEKPPOFCOUEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015359 | |
| Record name | alpha-Monoarachin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxypropyl icosanoate | |
CAS RN |
50906-68-8 | |
| Record name | alpha-Monoarachin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![1-[4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea;hydrochloride](/img/structure/B8023619.png)